3,3'-Disulfanediylbis(2,4,6-trichlorophenol)
Description
3,3'-Disulfanediylbis(2,4,6-trichlorophenol) is a symmetrical dimeric compound consisting of two 2,4,6-trichlorophenol moieties linked by a disulfanediyl (-S-S-) bridge. The disulfide bridge introduces redox sensitivity, enabling reversible cleavage under reducing conditions, which may influence its stability and biological activity .
Properties
CAS No. |
63478-45-5 |
|---|---|
Molecular Formula |
C12H4Cl6O2S2 |
Molecular Weight |
457.0 g/mol |
IUPAC Name |
2,4,6-trichloro-3-[(2,4,6-trichloro-3-hydroxyphenyl)disulfanyl]phenol |
InChI |
InChI=1S/C12H4Cl6O2S2/c13-3-1-5(15)11(7(17)9(3)19)21-22-12-6(16)2-4(14)10(20)8(12)18/h1-2,19-20H |
InChI Key |
VQWJJYYJMOPBCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)SSC2=C(C=C(C(=C2Cl)O)Cl)Cl)Cl)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Disulfanediylbis(2,4,6-trichlorophenol) typically involves the reaction of 2,4,6-trichlorophenol with sulfur-containing reagents. One common method is the oxidative coupling of 2,4,6-trichlorophenol in the presence of an oxidizing agent such as iodine or hydrogen peroxide. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of 3,3’-Disulfanediylbis(2,4,6-trichlorophenol) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is purified through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3,3’-Disulfanediylbis(2,4,6-trichlorophenol) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The chlorine atoms on the phenol rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Sodium borohydride, dithiothreitol.
Nucleophiles: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation: Formation of sulfonic acids.
Reduction: Formation of thiols.
Substitution: Formation of substituted phenols.
Scientific Research Applications
3,3’-Disulfanediylbis(2,4,6-trichlorophenol) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Used in the production of specialty chemicals and as a stabilizer in certain formulations
Mechanism of Action
The mechanism of action of 3,3’-Disulfanediylbis(2,4,6-trichlorophenol) involves its interaction with cellular components. The disulfide bond can undergo redox reactions, leading to the formation of reactive oxygen species (ROS) that can damage cellular structures. Additionally, the compound can interact with proteins and enzymes, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
2,2'-Sulfanediylbis(4,6-dichlorophenol)
- Structure: Single sulfur (-S-) bridge connecting two 4,6-dichlorophenol groups.
- Formula : C₁₂H₆Cl₄O₂S.
- Key Differences: Reduced chlorination (two Cl per ring vs. three in the target compound). Monosulfide bridge (less redox-active than disulfide). Lower molecular weight (MW ≈ 356 g/mol vs. ~448 g/mol for the disulfide analog).
- Implications : Higher chlorination in the target compound enhances lipophilicity and antimicrobial potency but reduces aqueous solubility .
4,4'-(Propane-2,2-diyl)diphenol (Bisphenol A)
- Structure: Two phenol groups linked by a methyl-bridged isopropyl group.
- Key Differences: No chlorine substituents; methyl groups dominate. Higher thermal stability due to the inert hydrocarbon bridge.
- Implications: The disulfide bridge in the target compound introduces redox sensitivity absent in bisphenol A, limiting its use in high-temperature applications but enabling controlled release in biomedical contexts .
4,4'-Sulfonyldiphenol (Bisphenol S)
- Structure: Sulfonyl (-SO₂-) bridge connecting two phenol groups.
- Key Differences :
- Sulfonyl group is electron-withdrawing, increasing acidity compared to disulfide.
- Higher chemical stability due to the robust sulfone bridge.
- Implications: The target compound’s disulfide bridge offers reversible reactivity, whereas bisphenol S is more resistant to degradation .
Chlorinated Phenolic Derivatives
2,4,6-Trichlorophenol
Dipotassium 2,2'-Methylenebis[3,4,6-Trichlorophenolate]
- Structure: Methylene (-CH₂-) bridge linking two trichlorophenol groups, as a dipotassium salt.
- Key Differences :
- Ionic form enhances water solubility.
- Methylene bridge lacks redox activity.
- Implications : The target compound’s disulfide bridge provides unique redox-dependent behavior, while the methylene analog is more suited for aqueous formulations .
Comparative Data Table
| Compound | Bridging Group | Chlorination (per ring) | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| 3,3'-Disulfanediylbis(2,4,6-trichlorophenol) | -S-S- | 3 Cl | ~448 | Redox-sensitive, antimicrobial |
| 2,2'-Sulfanediylbis(4,6-dichlorophenol) | -S- | 2 Cl | ~356 | Moderate lipophilicity |
| Bisphenol A | -C(CH₃)₂- | 0 Cl | 228 | Thermally stable, endocrine disruptor |
| Bisphenol S | -SO₂- | 0 Cl | 250 | Acidic, high chemical stability |
| 2,4,6-Trichlorophenol | None | 3 Cl | 197 | Volatile, acute toxicity |
| Dipotassium methylenebis(trichlorophenolate) | -CH₂- | 3 Cl | ~437 | Water-soluble, non-redox-active |
Biological Activity
3,3'-Disulfanediylbis(2,4,6-trichlorophenol) is a compound that has garnered attention due to its potential biological activities and implications for human health and environmental safety. This article delves into the biological activity of this compound, focusing on its mechanisms of action, toxicological profiles, and relevant case studies.
Chemical Structure and Properties
3,3'-Disulfanediylbis(2,4,6-trichlorophenol) is a derivative of trichlorophenol, characterized by the presence of disulfide linkages. The molecular formula is , and it possesses significant chlorinated aromatic properties that contribute to its biological activity.
Mechanisms of Biological Activity
The biological activity of 3,3'-Disulfanediylbis(2,4,6-trichlorophenol) is primarily attributed to its ability to interact with cellular components:
- Reactive Oxygen Species (ROS) Generation : The compound has been shown to induce oxidative stress in various cell types, leading to cellular damage and apoptosis.
- Enzyme Inhibition : It can inhibit key enzymes involved in detoxification processes, potentially leading to accumulation of harmful metabolites.
- Genotoxicity : Studies have indicated that exposure to this compound may result in DNA damage, contributing to carcinogenic potential.
Toxicological Profile
The toxicological effects of 3,3'-Disulfanediylbis(2,4,6-trichlorophenol) have been assessed through various in vivo and in vitro studies. Below is a summary of findings from notable studies:
Case Studies
- Carcinogenic Potential : A significant case-control study highlighted the association between exposure to chlorinated phenols and increased risk of soft tissue sarcoma. The study indicated an odds ratio of 7.2 for individuals exposed to 2,4,6-trichlorophenol in occupational settings such as tanneries .
- Ecotoxicology : Research assessing the impact on aquatic life revealed that chlorophenols exhibit moderate toxicity to fish and invertebrates. The 48-hour LC50 values indicate harmful effects at low concentrations .
Environmental Impact
The environmental persistence of 3,3'-Disulfanediylbis(2,4,6-trichlorophenol) raises concerns regarding its bioaccumulation in aquatic ecosystems. Its degradation products may also retain toxic properties that affect wildlife and human health through the food chain.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
